Biotin-PEG6-Boc

Catalog No.
S8390480
CAS No.
M.F
C29H53N3O10S
M. Wt
635.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG6-Boc

Product Name

Biotin-PEG6-Boc

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C29H53N3O10S

Molecular Weight

635.8 g/mol

InChI

InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1

InChI Key

GZXCUSYIKZQKML-DPZBCOQUSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Biotin-PEG6-Boc is a compound that combines biotin, a vitamin essential for various biological functions, with a polyethylene glycol (PEG) linker consisting of six ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is recognized for its enhanced solubility, stability, and biocompatibility, making it widely applicable in biochemical and pharmaceutical research. The structure of Biotin-PEG6-Boc allows it to serve as a versatile tool in various chemical and biological applications, particularly in the fields of drug development and protein labeling.

  • Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, facilitating further functionalization of the compound. Commonly, trifluoroacetic acid is utilized for this deprotection.
  • Coupling Reactions: The PEG6 linker can couple with other molecules, such as proteins or peptides, through amide bond formation. Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are often employed to facilitate these reactions.

The major products from these reactions include biotinylated peptides or proteins that can be utilized in various biochemical assays and applications.

Biotin-PEG6-Boc exhibits significant biological activity primarily due to the biotin moiety, which has a high affinity for streptavidin or avidin. This property enables the targeted delivery and purification of proteins and other biomolecules. The PEG component enhances the solubility and stability of the conjugated molecules, while the Boc-protected amine group allows for further functionalization after deprotection .

Additionally, Biotin-PEG6-Boc functions effectively as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells by recruiting them to E3 ubiquitin ligases .

The synthesis of Biotin-PEG6-Boc typically involves solid-phase peptide synthesis (SPPS) or other solid-phase techniques. The process includes:

  • Activation of Biotin: Biotin is activated using reagents such as sodium hydroxide at elevated temperatures.
  • Conjugation of PEG Chains: The activated biotin reacts with PEG chains in the presence of triethylamine and dichloromethane.
  • Introduction of Boc-Protected Amine Group: The Boc group is introduced to protect the amine during synthesis.

For industrial production, automated peptide synthesizers are often used to ensure high yield and purity, followed by purification through chromatographic techniques.

Biotin-PEG6-Boc has a diverse range of applications across various fields:

  • Chemistry: Serves as a linker in the synthesis of complex molecules such as PROTACs.
  • Biology: Facilitates the labeling and purification of proteins and biomolecules.
  • Medicine: Used in drug discovery and development, particularly in targeted therapies exploiting the ubiquitin-proteasome system.
  • Industry: Employed in producing biotinylated reagents for biochemical assays .

Interaction studies involving Biotin-PEG6-Boc focus on its ability to bind with streptavidin or avidin. This high-affinity interaction is pivotal for applications requiring specific targeting or purification of biomolecules. Furthermore, studies on its use in PROTACs highlight its role in mediating interactions between target proteins and E3 ligases, leading to targeted protein degradation .

Biotin-PEG6-Boc is unique due to its specific structure that combines flexibility and hydrophilicity from the PEG component with the functional capabilities provided by biotin and the Boc protecting group. Here are some similar compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
Biotin-PEG6-AmineContains an amine functional group instead of BocAllows direct coupling without deprotection step
Biotin-PEG4-NH-BocShorter PEG chain (four ethylene glycol units)May offer different solubility characteristics
Biotin-PEG8-NH-BocLonger PEG chain (eight ethylene glycol units)Increased hydrophilicity but may alter binding
6-Maleimidocapronic AcidAlkyl chain-based linkerUsed primarily for different coupling strategies
Fmoc-8-Amino-3,6-Dioxaoctanoic AcidAnother PEG-based linkerUsed mainly in antibody-drug conjugates

Biotin-PEG6-Boc stands out due to its optimal PEG chain length that balances solubility and stability while allowing versatile functionalization through its Boc-protected amine group. This versatility makes it particularly useful across a wide range of applications including drug delivery systems and protein labeling .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

635.34516607 g/mol

Monoisotopic Mass

635.34516607 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-01-05

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